PPARγ Agonist Activity: Reversed Stereochemistry-Activity Relationship Compared to α-Ethylphenylpropanoic Acid Analogs
α-Cyclohexylmethylphenylpropanoic acid derivatives exhibit a reversed stereochemistry-activity relationship at PPARγ, with the (R)-enantiomer being more potent than the (S)-enantiomer. This contrasts with α-ethylphenylpropanoic acid-type PPAR agonists, which display the 'normal' relationship where the (S)-enantiomer is more potent [1]. The α-phenethyl derivatives also maintain the normal (S)> (R) potency relationship, further highlighting the unique effect of the cyclohexylmethyl substituent on stereochemical pharmacology [1].
| Evidence Dimension | Stereochemistry-activity relationship at PPARγ |
|---|---|
| Target Compound Data | (R)-enantiomer more potent than (S)-enantiomer (reversed relationship) |
| Comparator Or Baseline | α-Ethylphenylpropanoic acid derivatives: (S)-enantiomer more potent than (R)-enantiomer (normal relationship) |
| Quantified Difference | Reversal of enantiomeric preference |
| Conditions | In vitro PPARγ transactivation assay in cell-based reporter gene system |
Why This Matters
The reversed stereochemistry-activity relationship dictates that researchers must procure and evaluate the specific enantiomers of this scaffold rather than assuming activity profiles from structurally similar phenylpropanoic acid agonists.
- [1] Ohashi M, et al. Design, synthesis and in vitro evaluation of a series of α-substituted phenylpropanoic acid PPARγ agonists to further investigate the stereochemistry-activity relationship. Bioorg Med Chem. 2012;20(21):6375-83. View Source
